molecular formula C17H18N4O2S B2407566 2-(benzylthio)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034508-19-3

2-(benzylthio)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No. B2407566
CAS RN: 2034508-19-3
M. Wt: 342.42
InChI Key: DDZOVMHMJBYKTF-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a benzylthio group, an acetamide group, a 1,2,4-oxadiazole ring, and a 1-methyl-1H-pyrrole ring. These groups could confer various properties to the compound, depending on their arrangement and interactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. The 1,2,4-oxadiazole and 1-methyl-1H-pyrrole rings likely contribute to the compound’s rigidity and shape .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the acetamide group might undergo hydrolysis, and the benzylthio group could participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the polar acetamide group could affect its solubility .

Scientific Research Applications

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, including those containing oxadiazole and pyrrol rings, are extensively researched for their pharmacological potentials. A study by Shibuya et al. (2018) identified a clinical candidate, K-604, as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, highlighting the therapeutic potential of heterocyclic compounds in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Synthesis and Biological Assessment

Fadda et al. (2017) explored the synthesis of various heterocycles, such as pyrrole and pyridine, for insecticidal applications against the cotton leafworm, Spodoptera littoralis. This study exemplifies the broad utility of synthesizing heterocyclic compounds for biological assessments (Fadda et al., 2017).

Photovoltaic and Ligand-Protein Interaction Studies

Research by Mary et al. (2020) on benzothiazolinone acetamide analogs demonstrated their potential in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. Additionally, molecular docking studies indicated significant binding affinity to cyclooxygenase 1 (COX1), showcasing the compound's versatility in both energy and biomedical fields (Mary et al., 2020).

Antimicrobial and Quantum Calculations

A study by Fahim and Ismael (2019) discussed the synthesis of novel sulphonamide derivatives and their antimicrobial activity, complemented by quantum calculations. Such studies highlight the importance of chemical synthesis in developing new antimicrobial agents and the role of computational chemistry in drug design (Fahim & Ismael, 2019).

Mechanism of Action

Without specific information on this compound, it’s difficult to predict its mechanism of action. It could potentially interact with biological targets via its functional groups .

properties

IUPAC Name

2-benzylsulfanyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-21-9-5-8-14(21)17-19-16(23-20-17)10-18-15(22)12-24-11-13-6-3-2-4-7-13/h2-9H,10-12H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZOVMHMJBYKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)CSCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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